molecular formula C20H14N4O4 B4305095 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide

5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide

Cat. No.: B4305095
M. Wt: 374.3 g/mol
InChI Key: JCAHSSXCTJOGDN-UHFFFAOYSA-N
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Description

5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a nitro group, a phenoxyphenyl moiety, and an indazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Attachment of the Phenoxyphenyl Moiety: The phenoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The phenoxyphenyl moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Concentrated nitric acid, sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated aromatic compounds, phenol derivatives.

Major Products Formed

    Oxidation: Nitroso derivatives, higher oxidation state compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the indazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine: Similar structure with a benzoxadiazole ring instead of an indazole ring.

    5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide: Contains a thiazole and benzo[b]thiophene moiety.

Uniqueness

5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide is unique due to the presence of the indazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the nitro group, phenoxyphenyl moiety, and indazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-20(18-11-15(24(26)27)10-13-12-21-23-19(13)18)22-14-6-8-17(9-7-14)28-16-4-2-1-3-5-16/h1-12H,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAHSSXCTJOGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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